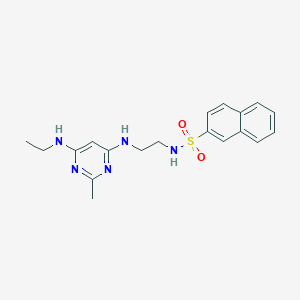

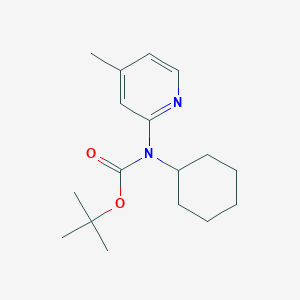

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a naphthalene-2-sulfonamide moiety, which is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . The compound also contains an ethylamino group and a 2-methylpyrimidin-4-yl group .

Chemical Reactions Analysis

Sulfonamides, such as the one present in this compound, are known to have extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules .Scientific Research Applications

PET Imaging and Synthesis

- Carbon-11 Labeled Naphthalene-Sulfonamides for PET Imaging : A study by Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) agents for imaging of human CCR8, showcasing the use of these compounds in diagnostic imaging and their potential in tracking disease processes within the body (Wang et al., 2008).

Spectral Properties and Crystal Structure

- Spectral Properties of New Sulfonamides : Research by Danish et al. (2021) on new sulfonamide derivatives demonstrated their structural and spectral properties through FTIR, ESI-MS, and X-ray crystallography, revealing insights into the hydrogen bonding and crystal structures of these compounds (Danish et al., 2021).

Fluorescence Sensing and Intracellular Imaging

- Naphthalene-Based Sulfonamide Chemosensor for Al3+ Ions : A study by Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions, highlighting its application in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

Molecular Modeling and Antimicrobial Activity

- Molecular Modeling and Antimicrobial Activity of Schiff Bases : Othman et al. (2019) synthesized a Schiff base derivative from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide showing potent antibacterial and antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Othman et al., 2019).

Electronic and Photophysical Interactions

- Electronic Interactions in Dendrimers with Naphthyl Units : A research conducted on poly(propylene amine) dendrimers functionalized with naphthylsulfonamide units by Pina et al. (2004) explored the absorption spectra and photophysical properties, highlighting the impact of protonation and metal complexation on their electronic interactions (Pina et al., 2004).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)naphthalene-2-sulfonamide, primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound exhibits a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase . It binds to the active site of the enzyme, preventing the normal substrate from binding, thereby inhibiting the enzyme’s activity. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing the enzyme to regain its activity.

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the neurotransmitters that are the substrates of the targeted enzymes. By inhibiting MAO, it prevents the breakdown of neurotransmitters, leading to an increase in their levels. This can affect various neurological processes and potentially alleviate symptoms of neurological disorders such as depression and anxiety .

Pharmacokinetics

The compound obeys lipinski’s rule of five , which suggests it has favorable drug-like properties and may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in neuronal signaling and potentially have therapeutic effects in neurological disorders .

properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-3-20-18-13-19(24-14(2)23-18)21-10-11-22-27(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13,22H,3,10-11H2,1-2H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMRLCLAYQIUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)

![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![3-[[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2796300.png)

![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)

![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)